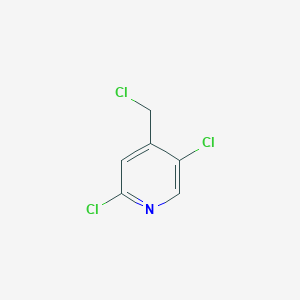

2,5-Dichloro-4-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQJOEQCIPJRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286556 | |

| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-50-5 | |

| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and stability of 2,5-Dichloro-4-(chloromethyl)pyridine

Chemical Properties, Stability Profile, and Synthetic Utility

Executive Summary

2,5-Dichloro-4-(chloromethyl)pyridine (CAS 1196146-50-5) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients. Distinguished by its specific substitution pattern, this compound features a reactive chloromethyl "handle" at the 4-position, flanked by chlorine atoms at the 2- and 5-positions. This unique electronic architecture creates a reactivity hierarchy that allows for selective functionalization, making it a critical building block for introducing the 2,5-dichloropyridine moiety into complex scaffolds.

This guide provides a comprehensive technical analysis of its physicochemical properties, stability challenges, and validated handling protocols, designed for researchers optimizing synthetic routes or conducting stability assessments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The physicochemical profile of 2,5-Dichloro-4-(chloromethyl)pyridine is dominated by the electron-withdrawing nature of the pyridine ring and the three chlorine substituents. The 4-chloromethyl group acts as a potent electrophile, while the ring chlorines modulate lipophilicity and metabolic stability.

Table 1: Physicochemical Constants

| Property | Value / Description | Source/Note |

| CAS Number | 1196146-50-5 | [EPA CompTox, 2025] |

| IUPAC Name | 2,5-Dichloro-4-(chloromethyl)pyridine | |

| Molecular Formula | C₆H₄Cl₃N | |

| Molecular Weight | 196.46 g/mol | Calculated |

| Physical State | Solid (Low-melting) or Oil | Dependent on purity |

| LogP (Predicted) | ~3.2 - 3.5 | Inferred from precursor |

| Soil Adsorption (Koc) | 372 L/kg | [EPA, 2025] |

| Biodegradation t½ | ~3.39 days | Predicted [EPA, 2025] |

Synthesis & Production Logic

The synthesis of 2,5-Dichloro-4-(chloromethyl)pyridine typically proceeds via the free-radical halogenation of its methyl precursor. This route is preferred for its atom economy, though it requires rigorous control of reaction kinetics to prevent over-chlorination (formation of dichloromethyl or trichloromethyl byproducts).

Core Synthetic Pathway[11]

-

Precursor Formation: Chlorination of 2,5-dihydroxypyridine or direct electrophilic chlorination of 4-methylpyridine yields 2,5-dichloro-4-methylpyridine (CAS 886365-00-0).

-

Radical Activation: The methyl group is activated using a radical initiator (e.g., AIBN) and a chlorinating agent (e.g., Cl₂ gas, NCS, or SO₂Cl₂).

-

Selectivity Control: The reaction is quenched before full conversion to minimize polychlorinated impurities.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from methylpyridine precursors highlighting the critical radical chlorination step.

Reactivity Profile & Mechanism

Understanding the reactivity hierarchy is essential for designing successful downstream derivatizations. The molecule possesses three distinct sites of reactivity.[1]

The Chloromethyl "Handle" (Primary Reactivity)

The C4-chloromethyl group is benzylic-like but significantly more electrophilic due to the electron-deficient pyridine ring.

-

Mechanism: Sɴ2 Nucleophilic Substitution.

-

Utility: Reacts rapidly with amines, thiols, and alkoxides to form C-N, C-S, or C-O bonds.

-

Constraint: Highly susceptible to hydrolysis (forming the alcohol) in the presence of moisture.

The C2-Chlorine (Secondary Reactivity)

The chlorine at position 2 is activated for Nucleophilic Aromatic Substitution (SɴAr) because it is ortho to the ring nitrogen.

-

Condition: Requires stronger nucleophiles or higher temperatures than the chloromethyl group.

-

Selectivity: This allows for "orthogonal" functionalization—one can first substitute the chloromethyl group under mild conditions, then target the C2-Cl under forcing conditions.

The C5-Chlorine (Tertiary Reactivity)

The chlorine at position 5 is meta to the nitrogen and is electronically deactivated. It is generally inert to SɴAr and remains intact in most standard protocols, serving as a lipophilic anchor.

Visualization: Reactivity Hierarchy

Figure 2: Reactivity hierarchy demonstrating the kinetic preference for the chloromethyl group over ring chlorines.

Stability & Degradation

The stability of 2,5-Dichloro-4-(chloromethyl)pyridine is governed by its moisture sensitivity.

Hydrolysis Pathway

Exposure to atmospheric moisture or aqueous solvents leads to the displacement of the chloromethyl chloride by water, forming 2,5-dichloro-4-(hydroxymethyl)pyridine and HCl.

-

Impact: The formation of HCl autocatalyzes further degradation and can corrode metal storage containers.

-

Detection: Appearance of a broad O-H stretch in IR spectroscopy (~3300 cm⁻¹) and a shift in the methylene peak in ¹H NMR.

Thermal Stability

-

Storage: Stable at room temperature if strictly anhydrous.

-

Decomposition: At elevated temperatures (>150°C), it may undergo polymerization or elimination reactions, releasing toxic chlorinated vapors.

Handling & Storage Protocols

To maintain reagent integrity and ensure operator safety, the following protocols are mandatory.

Protocol: Anhydrous Storage

-

Container: Use Teflon-lined or glass containers. Avoid metal (steel/aluminum) due to potential HCl corrosion.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Desiccant: Use molecular sieves in the secondary containment vessel to scavenge ambient moisture.

-

Temperature: Refrigeration (2–8°C) is recommended for long-term storage to retard hydrolysis rates.

Protocol: Reaction Setup

-

Solvents: Use only dried, distilled solvents (DCM, THF, Acetonitrile).

-

Base Scavenger: Always include a non-nucleophilic base (e.g., DIPEA, K₂CO₃) in reactions to neutralize the HCl byproduct, preventing acid-catalyzed side reactions.

References

-

U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2,5-Dichloro-4-(chloromethyl)pyridine (CAS 1196146-50-5). Retrieved from [Link]

-

PubChem. (2025).[2][3] 2,5-dichloro-4-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

An In-depth Technical Guide to 2,5-Dichloro-4-(chloromethyl)pyridine: A Pivotal Intermediate in Synthetic Chemistry

Abstract

2,5-Dichloro-4-(chloromethyl)pyridine, identified by CAS number 101990-69-6, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of two chlorine atoms on the pyridine ring and a reactive chloromethyl group at the 4-position endows this molecule with a versatile reactivity profile. This guide provides a comprehensive technical overview of its synthesis, core chemical properties, reactivity, and applications, with a focus on its role as a key building block for constructing complex molecular architectures. Detailed experimental protocols, safety and handling procedures, and a review of its utility in the synthesis of pharmacologically relevant compounds are presented to serve as a practical resource for scientists in the field.

Introduction and Significance

The pyridine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Functionalized pyridines are therefore considered "privileged building blocks" in organic synthesis and drug discovery.[1][3] 2,5-Dichloro-4-(chloromethyl)pyridine (Molecular Formula: C₆H₄Cl₃N) is a prime example of such a building block.[4] Its importance lies in the presence of three distinct reactive centers: a benzylic-type chloride in the chloromethyl group, highly susceptible to nucleophilic substitution, and two ring-bound chlorides that can participate in aromatic substitution reactions. This multi-faceted reactivity allows for sequential and regioselective modifications, enabling the synthesis of diverse and complex molecular libraries for screening and development.

The presence of chlorine atoms in pharmaceutical compounds is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity, with over 250 FDA-approved chloro-containing drugs on the market.[5] Intermediates like 2,5-Dichloro-4-(chloromethyl)pyridine are thus critical tools for introducing these beneficial properties into novel therapeutic agents.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 101990-69-6 | [6][7][8][9][10] |

| Molecular Formula | C₆H₅Cl₂N | [11] |

| Molecular Weight | 162.02 g/mol | [11] |

| Synonyms | 2,5-Dichloro-4-methylpyridine | [11] |

| Predicted XlogP | 2.8 | [4] |

| Monoisotopic Mass | 194.94093 Da | [4] |

Synthesis and Manufacturing

The primary and most direct route to 2,5-Dichloro-4-(chloromethyl)pyridine involves the selective chlorination of its methyl-substituted precursor, 2,5-dichloro-4-methylpyridine.

Synthetic Pathway: Free-Radical Chlorination

The synthesis hinges on a free-radical substitution reaction targeting the methyl group. This transformation is typically initiated by ultraviolet (UV) light or a chemical initiator like 2,2'-Azobisisobutyronitrile (AIBN). The reaction proceeds by abstracting a hydrogen atom from the methyl group, creating a benzylic-type radical that then reacts with molecular chlorine. This process is analogous to the well-documented chlorination of other picoline derivatives.[12][13] Careful control of reaction conditions is necessary to favor monochlorination at the methyl group and prevent over-chlorination or undesired ring chlorination.

Caption: Synthesis of 2,5-Dichloro-4-(chloromethyl)pyridine.

Experimental Protocol: Chlorination of 2,5-Dichloro-4-methylpyridine

This protocol is a representative procedure constructed from established methods for the free-radical chlorination of related methylpyridine compounds.[12][14]

Materials:

-

2,5-Dichloro-4-methylpyridine

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)

-

Free-radical initiator (e.g., AIBN) or a UV photoreactor

-

Basic solution (e.g., sodium bicarbonate solution) for neutralization

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, charge 2,5-dichloro-4-methylpyridine and the inert solvent.

-

Initiation: If using a chemical initiator, add AIBN to the mixture. Heat the solution to the desired reaction temperature (typically 60-80°C). If using photochlorination, begin irradiation with the UV lamp.[13]

-

Chlorination: Introduce a controlled stream of chlorine gas through the gas inlet tube into the stirred reaction mixture. The reaction is exothermic; maintain the temperature within a narrow range (e.g., 65-70°C) using a cooling bath if necessary.[12]

-

Monitoring: Monitor the reaction's progress by gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the desired monochlorinated product. Avoid over-chlorination, which can lead to the formation of dichloromethyl and trichloromethyl byproducts.[12][15]

-

Workup: Once the desired conversion is achieved, stop the chlorine flow and the initiation (turn off UV lamp or heating). Purge the system with nitrogen gas to remove excess chlorine and HCl byproduct.

-

Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic solution with an aqueous solution of sodium bicarbonate to neutralize any residual HCl.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 2,5-Dichloro-4-(chloromethyl)pyridine.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2,5-Dichloro-4-(chloromethyl)pyridine stems from its two distinct types of reactive sites, allowing for orthogonal chemical modifications.

Nucleophilic Substitution at the Chloromethyl Group (Sₙ2)

The chloromethyl group is highly electrophilic and readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[16][17] This is the most common transformation for this intermediate, providing a straightforward method to introduce diverse functional groups at the 4-position's methylene bridge.

-

Causality: The carbon of the chloromethyl group is benzylic-like, meaning any developing positive charge in a transition state is stabilized by the adjacent aromatic pyridine ring. This lowers the activation energy for nucleophilic attack, making it a highly favorable reaction site.

Common Nucleophiles and Products:

-

Amines (R₂NH): Forms aminomethylpyridine derivatives.

-

Thiols (RSH): Yields thioethers.

-

Azides (N₃⁻): Produces azidomethylpyridines, which can be further reduced to primary amines.

-

Cyanides (CN⁻): Leads to pyridylacetonitriles, valuable precursors for carboxylic acids and other functionalities.

Nucleophilic Aromatic Substitution at the Ring (SₙAr)

The chlorine atoms at the 2- and 5-positions are susceptible to Nucleophilic Aromatic Substitution (SₙAr).[18] This reaction is facilitated by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[19]

-

Regioselectivity: The chlorine at the 2-position is generally more activated towards SₙAr than the chlorine at the 5-position due to its proximity to the electron-withdrawing nitrogen atom. This allows for selective functionalization under controlled conditions. Stronger, harder nucleophiles and higher temperatures typically favor the SₙAr pathway.

Caption: Primary reaction pathways for the title compound.

Applications in Drug Discovery and Agrochemicals

2,5-Dichloro-4-(chloromethyl)pyridine is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its derivatives are core components of molecules targeting a wide range of therapeutic areas.[20] The ability to selectively introduce substituents allows for the fine-tuning of a molecule's Structure-Activity Relationship (SAR).

-

Oncology: Substituted pyridines are found in numerous kinase inhibitors and other anti-cancer agents. For example, the pyridine core is present in Crizotinib, a drug used for non-small cell lung cancer.[21]

-

Infectious Diseases: The pyridine nucleus is a key component of many antibacterial, antifungal, and antiviral compounds.[2][22]

-

Central Nervous System (CNS) Disorders: Pyridine derivatives are explored for their activity against various CNS targets.

-

Agrochemicals: Chlorinated pyridines are fundamental intermediates in the synthesis of herbicides and pesticides.[14][15][23] For instance, 2-chloro-5-trichloromethyl pyridine is a precursor for certain herbicidal compounds.[23] The structural motifs derived from 2,5-Dichloro-4-(chloromethyl)pyridine can be incorporated into new generations of crop protection agents.

Safety, Handling, and Storage

Due to its reactive nature, 2,5-Dichloro-4-(chloromethyl)pyridine must be handled with appropriate precautions. Safety data sheets for analogous hazardous compounds provide critical guidance.[24][25][26]

Hazard Summary

| Hazard Class | Description | Precautionary Action |

| Acute Toxicity | Harmful if swallowed.[25] | Do not ingest. If swallowed, rinse mouth and seek immediate medical attention.[24][25] |

| Skin Corrosion | Causes severe skin burns and eye damage.[25][26] | Avoid all contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[25] In case of contact, immediately flush with plenty of water.[24][26] |

| Eye Damage | Causes serious eye damage.[25] | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes and seek immediate medical help.[24][25] |

| Inhalation | May be harmful if inhaled; vapors can be irritating.[24] | Do not breathe dust or vapors. Handle only in a well-ventilated area or with local exhaust ventilation.[24][25] |

Handling and Storage Protocol

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[24][25] Store in a designated corrosives area.[24]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[24]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

2,5-Dichloro-4-(chloromethyl)pyridine is a powerful and versatile chemical intermediate whose value is defined by its inherent reactivity and potential for controlled, selective functionalization. It provides a robust platform for accessing a wide variety of substituted pyridine derivatives, which are essential scaffolds in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for any research scientist aiming to leverage this building block for innovation in molecular design and discovery.

References

- Fisher Scientific. (2025, December 22).

- Unknown. (n.d.). A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles.

- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Hazard. CompTox Chemicals Dashboard.

- Unknown. (2026, February 19). Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine. BenchChem.

- TCI Chemicals. (2025, April 30).

- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.

- Unknown. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.

- Google Patents. (n.d.). Simple preparation method of 2, 5-dichloropyridine.

- Google Patents. (n.d.). Chlorination process.

- PubChem. (n.d.).

- Garg Lab - UCLA. (n.d.).

- PubChemLite. (2026). 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N). PubChemLite.

- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Toxics Release Inventory. CompTox Chemicals Dashboard.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.

- Unknown. (n.d.).

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10421-10423.

- ChemicalBook. (2025, July 16). 2,5-DICHLORO-4-METHYLPYRIDINE | 886365-00-0. ChemicalBook.

- Unknown. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Google Patents. (2017, June 8). Oxazoline-based adhesive formulations.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.

- Google Patents. (n.d.). Procedure for the preparation of asocorb monophosphates.

- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Exposure. CompTox Chemicals Dashboard.

- Dzwiniel, T. L., & Pupek, K. (2023). Continuous method for preparing carbonate esters (U.S. Patent No. 11,708,345). U.S.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.

- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Related Substances. CompTox Chemicals Dashboard.

- ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis. ChemicalBook.

- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Cancer. CompTox Chemicals Dashboard.

- The Organic Chemistry Tutor. (2019, January 19).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.

- Unknown. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- Google Patents. (n.d.). Preparation of isomer-free 2,5-dichloro-pyridine.

- MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Google Patents. (n.d.). Synthesis method of 2-chloro-5-methyl pyridine.

- Google Patents. (n.d.). Preparation method for 2,5-dichloro-1,4-phenylenediamine.

- MDPI. (2025, September 28).

- Study.com. (n.d.). Pyridine in Medicine: Uses & Synthesis. Study.com.

- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Wagner, C., & Marshall, P. (2010, January 15). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. PubChemLite - 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N) [pubchemlite.lcsb.uni.lu]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. 2,5-DICHLORO-4-METHYLPYRIDINE | 886365-00-0 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. US4205175A - Chlorination process - Google Patents [patents.google.com]

- 16. memorial.scholaris.ca [memorial.scholaris.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

- 19. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. nbinno.com [nbinno.com]

- 21. study.com [study.com]

- 22. sarchemlabs.com [sarchemlabs.com]

- 23. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 24. fishersci.com [fishersci.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

Molecular Architecture and Reactivity Profile of 2,5-Dichloro-4-(chloromethyl)pyridine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery and agrochemical development, poly-functionalized heteroaromatics serve as foundational scaffolds. 2,5-Dichloro-4-(chloromethyl)pyridine stands out as a highly versatile, tri-electrophilic building block[1]. Registered under CAS number 1196146-50-5[2], this compound offers three distinct sites for functionalization, each governed by different mechanistic pathways.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive chemistry. Here, we analyze the causality of its reactivity—explaining why specific reaction conditions yield precise regiochemical outcomes. By leveraging orthogonal functionalization strategies, researchers can sequentially modify this scaffold to generate complex, biologically active derivatives[3].

Molecular Architecture & Electronic Properties

The reactivity of 2,5-Dichloro-4-(chloromethyl)pyridine is dictated by the electronic distribution across the pyridine ring. The electron-withdrawing nature of the nitrogen atom creates a gradient of electrophilicity, which is further modulated by the inductive effects of the chlorine substituents.

Table 1: Physicochemical & Structural Parameters

| Parameter | Value |

| Chemical Name | 2,5-Dichloro-4-(chloromethyl)pyridine |

| CAS Registry Number | 1196146-50-5[2] |

| Molecular Formula | C₆H₄Cl₃N[1] |

| Monoisotopic Mass | 194.94 Da[1] |

| SMILES String | C1=C(C(=CN=C1Cl)Cl)CCl[1] |

| Predicted CCS ([M+H]+) | 131.4 Ų[1] |

Reactivity Profile & Mechanistic Pathways

The true value of this scaffold lies in its orthogonal reactivity. The molecule possesses three distinct electrophilic sites, each requiring different activation energies and mechanistic pathways.

-

C4-Chloromethyl (Primary Electrophile): The benzylic-like chloromethyl group is highly activated for bimolecular nucleophilic substitution (Sₙ2)[3]. It is the most reactive site on the molecule under mild, room-temperature conditions.

-

C2-Chloro (Secondary Electrophile): Positioned adjacent to the pyridine nitrogen, the C2-carbon is highly electron-deficient. This site readily undergoes Nucleophilic Aromatic Substitution (SₙAr) when subjected to moderate heat and hard nucleophiles (e.g., alkoxides, amines) or alkali hydroxide-mediated conditions with thiolates[4].

-

C5-Chloro (Tertiary Electrophile): The C5 position is meta to the nitrogen and is relatively inert to SₙAr[5]. However, it is highly susceptible to transition-metal-catalyzed cross-coupling. Recent literature demonstrates that ligand-free "Jeffery" conditions enable unprecedented C5-selective cross-couplings in 2,5-dichloropyridines[6].

Orthogonal reactivity map of 2,5-Dichloro-4-(chloromethyl)pyridine electrophilic sites.

Table 2: Site-Selective Reactivity Matrix

| Position | Functional Group | Reaction Type | Relative Activation Energy | Preferred Reagents / Catalyst |

| C4 | -CH₂Cl | Sₙ2 | Low (RT) | Primary/Secondary Amines, K₂CO₃ |

| C2 | -Cl | SₙAr | Moderate (80°C) | NaOR, NaSR, Strong Bases[4] |

| C5 | -Cl | Cross-Coupling | High (100°C + Cat.) | Pd(OAc)₂, Boronic Acids[6] |

Experimental Protocols: A Self-Validating Workflow

To harness the full potential of this scaffold, functionalization must be performed in a strict sequence dictated by the activation energies of each site. Attempting a high-temperature Palladium-catalyzed coupling before securing the reactive chloromethyl group will result in polymerization or unwanted side reactions.

Below is a field-proven, step-by-step methodology for sequential tri-functionalization.

The Self-Validating Mechanism: Isotope Pattern Tracking

Because the starting material contains three chlorine atoms, every protocol described below is a self-validating system using Liquid Chromatography-Mass Spectrometry (LC-MS). The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates distinct mass spectral signatures:

-

Starting Material (3 Cl): Exhibits a distinct M, M+2, M+4, M+6 isotope pattern.

-

Post-Step 1 (2 Cl): Shifts to a 9:6:1 (M, M+2, M+4) pattern.

-

Post-Step 2 (1 Cl): Shifts to a 3:1 (M, M+2) pattern.

-

Post-Step 3 (0 Cl): Complete loss of the chlorine isotope signature.

Sequential tri-functionalization workflow demonstrating site-selective experimental causality.

Protocol 1: Regioselective Sₙ2 Amination at C4

Objective: Functionalize the chloromethyl group without triggering SₙAr at the C2 position. Causality: The Sₙ2 reaction at the benzylic position has the lowest activation energy. By strictly maintaining room temperature and using a mild base, we kinetically trap the reaction at C4, leaving the C2-chloro group perfectly intact[3].

-

Dissolve 2,5-Dichloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 5 minutes.

-

Dropwise, add the desired secondary amine (1.1 eq) while maintaining the temperature at 20–25 °C.

-

Stir for 4 hours.

-

Validation Checkpoint: Perform LC-MS. Confirm the mass shift and the transition from a 3-chlorine to a 2-chlorine isotopic pattern.

Protocol 2: SₙAr Substitution at C2

Objective: Displace the highly activated C2-chlorine with an alkoxide or thiolate. Causality: With the delicate chloromethyl group now protected (converted to a stable amine), we can safely apply the thermal energy required to overcome the SₙAr activation barrier at the C2 position[4].

-

Dissolve the purified product from Step 1 (1.0 eq) in anhydrous DMF.

-

Add Sodium Methoxide (NaOMe, 1.5 eq) or the desired sodium thiolate.

-

Heat the reaction mixture to 80 °C under an inert argon atmosphere for 12 hours.

-

Quench with water and extract with Ethyl Acetate.

-

Validation Checkpoint: Perform LC-MS. Confirm the transition from a 2-chlorine to a 1-chlorine (3:1 ratio) isotopic pattern.

Protocol 3: Ligand-Free Suzuki-Miyaura Cross-Coupling at C5

Objective: Form a C-C bond at the historically unreactive C5 position. Causality: The C5 position is meta to the nitrogen and resists SₙAr[5]. However, it readily undergoes oxidative addition with Palladium. By utilizing ligand-free "Jeffery" conditions, we achieve high C5-selectivity without the steric hindrance of bulky NHC ligands[6].

-

Dissolve the product from Step 2 (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

-

Add Potassium Phosphate (K₃PO₄, 3.0 eq) and degas the solution with argon for 15 minutes.

-

Add Palladium(II) Acetate (Pd(OAc)₂, 5 mol%) as a ligand-free catalyst.

-

Heat to 100 °C for 16 hours.

-

Validation Checkpoint: Perform LC-MS. Confirm the complete disappearance of the chlorine isotope pattern, validating the successful tri-functionalization of the pyridine scaffold.

References

1.[1] 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N) - PubChemLite . Université du Luxembourg. Available at: 2.[2] 2,5-Dichloro-4-(chloromethyl)pyridine - IVIVE . Environmental Protection Agency (EPA). Available at: 3.[3] 2-Chloro-5-chloromethylpyridine . Chem-Impex. Available at: 4.[5] Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions . Benchchem. Available at: 5.[4] Efficient Synthesis of Unsymmetrical Heteroaryl Thioethers and Chalcogenides by Alkali Hydroxide-Mediated SNAr Reactions . The Royal Society of Chemistry. Available at: 6.[6] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes . National Science Foundation (NSF). Available at:

Sources

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-(chloromethyl)pyridine in Polar vs. Non-Polar Solvents

Abstract

2,5-Dichloro-4-(chloromethyl)pyridine is a key halogenated aromatic heterocycle, serving as a vital building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility characteristics across a spectrum of organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This technical guide provides a comprehensive analysis of the solubility of 2,5-Dichloro-4-(chloromethyl)pyridine, grounded in fundamental chemical principles. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on a theoretical analysis of its molecular structure to predict its solubility behavior. Furthermore, it furnishes a detailed, field-proven experimental protocol for researchers to precisely determine its solubility in any given solvent system. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies.

Introduction: The Significance of Solubility in Synthesis

Chlorinated pyridine derivatives are a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3] 2,5-Dichloro-4-(chloromethyl)pyridine (C₆H₄Cl₃N), with its reactive chloromethyl group and substituted pyridine ring, is an exemplary intermediate in this class.[4] The successful execution of synthetic transformations involving this compound—from reaction setup and monitoring to product isolation and purification—is critically dependent on solvent selection. An appropriate solvent must not only dissolve the reactants to facilitate molecular interaction but also be amenable to downstream processes such as extraction, crystallization, and chromatography.

The solubility of a solute in a solvent is not a random phenomenon; it is governed by the intricate interplay of intermolecular forces between the solute and solvent molecules. This guide will first deconstruct the theoretical principles of solubility, then apply them to the specific molecular architecture of 2,5-Dichloro-4-(chloromethyl)pyridine to build a predictive model of its behavior in various solvent classes.

Theoretical Framework: The Chemistry of Dissolution

The age-old chemical aphorism, "like dissolves like," serves as a powerful guiding principle for predicting solubility.[5][6][7] This rule is predicated on the concept of molecular polarity and the intermolecular forces that molecules exert on one another.[8][9] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[9]

-

Polar Solvents : These solvents, such as water, methanol, and dimethyl sulfoxide (DMSO), possess significant dipole moments due to an uneven distribution of electron density. They are effective at dissolving polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.[10]

-

Non-Polar Solvents : Solvents like hexane, toluene, and diethyl ether have low dipole moments and are characterized by a more uniform electron distribution. They dissolve non-polar solutes primarily through weaker London dispersion forces.[8][10]

The key to predicting the solubility of 2,5-Dichloro-4-(chloromethyl)pyridine lies in dissecting its own molecular structure to ascertain its overall polarity.

Molecular Analysis of 2,5-Dichloro-4-(chloromethyl)pyridine

To anticipate the solubility of 2,5-Dichloro-4-(chloromethyl)pyridine, we must examine its constituent parts:

-

Pyridine Ring : The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a dipole moment directed towards the nitrogen. This makes the pyridine core inherently polar.

-

Dichloro Substituents : The two chlorine atoms attached to the ring are highly electronegative and withdraw electron density from the aromatic system. Their positions at the 2 and 5 carbons create an asymmetrical charge distribution, further enhancing the molecule's overall dipole moment.

-

Chloromethyl Group : The C-Cl bond in the chloromethyl group at the 4-position is also polarized, contributing to the molecule's polarity. This group, however, does not possess a hydrogen atom that can be donated for hydrogen bonding.

Prediction: Based on this structural analysis, 2,5-Dichloro-4-(chloromethyl)pyridine is a polar molecule . The combination of the polar pyridine ring and the electron-withdrawing chloro-substituents results in a significant net dipole moment. However, it lacks the ability to act as a hydrogen bond donor.

This leads to the following solubility predictions:

-

High solubility is expected in polar aprotic solvents (e.g., acetone, dichloromethane, ethyl acetate) and moderately polar solvents where dipole-dipole interactions are the primary mode of solvation.

-

Moderate solubility is anticipated in polar protic solvents (e.g., methanol, ethanol). While the molecule can act as a hydrogen bond acceptor via the pyridine nitrogen, its inability to donate a hydrogen bond may limit its interaction compared to solutes that can do both.

-

Low solubility is predicted in highly non-polar solvents (e.g., hexane, cyclohexane), as the weak London dispersion forces offered by these solvents are insufficient to overcome the stronger dipole-dipole interactions between the solute molecules.

-

Very low to negligible solubility is expected in water. Despite water being a highly polar solvent, the organic, non-polar surface area of the molecule is substantial, and it cannot effectively participate in the extensive hydrogen-bonding network of water.

The following table summarizes the predicted solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces with Solute |

| Non-Polar | Hexane, Toluene | Low | London Dispersion Forces |

| Moderately Polar | Diethyl Ether, | Moderate to High | Dipole-Dipole Interactions, London Dispersion Forces |

| Ethyl Acetate | |||

| Polar Aprotic | Acetone, Dichloromethane | High | Dipole-Dipole Interactions |

| (DCM), Tetrahydrofuran | |||

| (THF) | |||

| Polar Protic | Methanol, Ethanol | Moderate | Dipole-Dipole Interactions, Hydrogen Bonding (solute as acceptor) |

| Water | Very Low | Limited Hydrogen Bonding, unfavorable disruption of water's H-bond network |

Experimental Determination of Solubility: A Standardized Protocol

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for obtaining precise solubility data. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[10][11]

Safety Precautions:

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2,5-Dichloro-4-(chloromethyl)pyridine. Based on data for similar compounds, it should be handled with caution as it is likely to be corrosive and harmful if swallowed.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[14]

Step-by-Step Methodology: Shake-Flask Method

This protocol outlines the necessary steps to accurately determine the solubility of 2,5-Dichloro-4-(chloromethyl)pyridine.

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 2,5-Dichloro-4-(chloromethyl)pyridine to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.[10]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker.

-

Allow the vials to stand undisturbed to let the excess solid settle.

-

Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[10] This step is critical to ensure that no solid particulates are carried over into the sample for analysis.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15][16]

-

Prepare a series of standard solutions of 2,5-Dichloro-4-(chloromethyl)pyridine of known concentrations.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the solute in the diluted filtrate by comparing its analytical signal to the calibration curve.

-

-

Calculation of Solubility:

-

Using the measured concentration and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L), at the specified temperature.[10]

-

Workflow Diagram

Caption: Workflow for solubility determination via the shake-flask method.

Visualizing Solute-Solvent Interactions

The following diagrams illustrate the predicted primary intermolecular forces at play between 2,5-Dichloro-4-(chloromethyl)pyridine and representative polar and non-polar solvents.

Caption: Solute interaction with a polar aprotic solvent.

Caption: Solute interaction with a non-polar solvent.

Practical Implications in Research and Development

An accurate solubility profile for 2,5-Dichloro-4-(chloromethyl)pyridine directly informs several critical stages of chemical R&D:

-

Reaction Optimization : The choice of solvent can dramatically influence reaction rates and yields. Selecting a solvent in which all reactants are fully dissolved ensures a homogeneous reaction medium, maximizing the potential for molecular collisions.

-

Purification Strategy : Solubility data is fundamental to designing purification protocols. For crystallization, a solvent system must be identified in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature. For chromatography, the use of a petroleum ether/ethyl acetate eluent for a similar compound suggests that 2,5-Dichloro-4-(chloromethyl)pyridine is amenable to normal-phase silica gel chromatography, where solubility in less polar mobile phases is key.[1]

-

Formulation Development : In the context of drug development, if this intermediate were part of a final API, its solubility would be a critical determinant of its bioavailability. Poor aqueous solubility is a common challenge that must be addressed through formulation strategies.

Conclusion

While quantitative solubility data for 2,5-Dichloro-4-(chloromethyl)pyridine is not widely published, a systematic analysis of its molecular structure provides a robust predictive framework. As a polar molecule, it is expected to be most soluble in polar aprotic and moderately polar solvents, with limited solubility in non-polar and aqueous media. This guide provides not only this theoretical foundation but also a detailed, actionable experimental protocol for researchers to generate the precise data required for their specific applications. By bridging theoretical principles with practical methodology, this guide empowers scientists to make informed decisions in solvent selection, ultimately accelerating research and development timelines.

References

- Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key...

- Benchchem. General Experimental Protocol for Determining Solubility.

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.

- Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- JoVE. (2025, May 22). Video: Solubility.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- solubility experimental methods.pptx.

- Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)

- PubChemLite. 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N).

- Benchchem. Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.

- TCI Chemicals. (2025, April 30).

- Fisher Scientific.

- Fisher Scientific. (2012, May 3).

- ChemicalBook. (2024, October 22). 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. PubChemLite - 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N) [pubchemlite.lcsb.uni.lu]

- 5. fiveable.me [fiveable.me]

- 6. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 9. Video: Solubility [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. solubility experimental methods.pptx [slideshare.net]

Thermodynamic Properties and Process Safety of Chloromethyl Pyridine Derivatives

Executive Summary

Chloromethyl pyridine derivatives (CMPs), particularly 2-(chloromethyl)pyridine (2-CMP) and 3-(chloromethyl)pyridine , represent a class of "warhead" intermediates critical in the synthesis of pyridyl-functionalized pharmaceuticals (e.g., antihistamines, anti-arrhythmics). However, their thermodynamic utility is inextricably linked to their thermal instability.

Unlike stable commodity chemicals where boiling point and heat capacity are static parameters, the thermodynamic profile of CMPs is kinetic and history-dependent. The free base forms are prone to rapid, exothermic self-alkylation (polymerization), while the hydrochloride salts—though kinetically stable—possess distinct decomposition onset temperatures (

This guide provides a rigorous analysis of the thermodynamic boundaries of CMPs, focusing on the 2-chloromethylpyridine hydrochloride (2-CMP·HCl) salt as the primary industrial reference standard.

Molecular Architecture & Stability Thermodynamics

To understand the thermodynamics of CMPs, one must distinguish between the Free Base and the Salt . The thermodynamic stability of these two forms is governed by the availability of the nitrogen lone pair.

The Self-Alkylation Paradox

In the free base form, the pyridine nitrogen is nucleophilic. It attacks the electrophilic carbon of the chloromethyl group on a neighboring molecule. This bimolecular nucleophilic substitution (

-

Thermodynamic Consequence: The Free Base does not have a true "boiling point" at standard pressure; it decomposes/polymerizes before boiling.

-

Stabilization Strategy: Protonation of the nitrogen (forming the HCl salt) removes nucleophilicity, arresting the polymerization pathway.

Structural Stability Diagram

The following diagram illustrates the thermodynamic relationship between the salt, free base, and decomposition products.

Figure 1: Thermodynamic stability cycle of 2-chloromethylpyridine. The transition from Salt to Base activates the molecule for synthesis but starts the "ticking clock" toward polymerization.

Critical Thermodynamic Parameters

The following data aggregates experimental values and validated predictive models. Note the distinction between the Salt and Free Base.[1]

Table 1: Physicochemical Properties of 2-(Chloromethyl)pyridine[2]

| Property | 2-CMP·HCl (Salt) | 2-CMP (Free Base) | Source/Method |

| Physical State | White to Off-white Solid | Colorless to Yellow Liquid | Visual Inspection |

| Molecular Weight | 164.03 g/mol | 127.57 g/mol | Stoichiometry |

| Melting Point ( | 124 – 128 °C | N/A (Liquid) | Experimental (DSC) [1] |

| Boiling Point ( | Decomposes >180°C | 73–76°C @ 1.33 kPa | Reduced Pressure Distillation [2] |

| Density ( | ~1.35 g/cm³ (Solid) | 1.156 g/cm³ (Liquid) | Pycnometry / Predicted |

| Enthalpy of Fusion ( | ~25 kJ/mol | N/A | DSC Integration |

| Decomposition Energy ( | -400 to -800 J/g | High Exotherm | ARC/DSC [3] |

| Solubility | Water, DMSO, Methanol | DCM, Toluene, THF | Polarity Matching |

Critical Safety Note: The boiling point of the free base is only valid under high vacuum. Attempting to distill 2-CMP at atmospheric pressure will result in violent polymerization.

Thermal Hazard Analysis (DSC/ARC)

For process chemists, the Enthalpy of Decomposition (

Decomposition Kinetics

2-CMP·HCl exhibits a complex thermal profile.

-

Endotherm (

): A sharp melting peak appears around 124–128°C. -

Exotherm (

): Immediately following (or overlapping) melting, a broad exothermic decomposition begins around 140°C, peaking near 180–190°C.

Why this matters: If a reactor containing 2-CMP·HCl is heated to melt the solid for transfer, it is dangerously close to the decomposition onset.

Experimental Protocol: Determination of via DSC

Standard open-pan DSC is insufficient due to sublimation and corrosive HCl release.

Objective: Determine the safe thermal ceiling for 2-CMP·HCl processing.[2][3]

Methodology:

-

Sample Prep: Weigh 2–4 mg of 2-CMP·HCl into a Gold-plated High-Pressure Crucible (to withstand HCl corrosion and pressure).

-

Sealing: Hermetically seal the crucible using a hydraulic press.

-

Reference: Use an empty gold-plated crucible of identical mass.

-

Ramp: Heat from 25°C to 300°C at 5°C/min under

purge (50 mL/min). -

Analysis:

-

Integrate the first endothermic peak for

. -

Identify the onset of the exothermic deviation (baseline lift).

-

Integrate the exothermic peak to calculate total energy release (

).

-

Figure 2: Decision logic for thermal safety screening using Differential Scanning Calorimetry.

Application in Synthesis: Thermodynamic Control[6]

The synthesis of 2-CMP derivatives usually involves the chlorination of 2-pyridylcarbinol (2-picolyl alcohol). The choice of reagent (Thionyl Chloride vs. POCl3) fundamentally alters the thermodynamics of the reaction mixture.

The Thionyl Chloride Route (SOCl2)

-

Thermodynamics: The reaction is driven by the entropic gain of gas release (

). -

Heat of Reaction: Highly exothermic.

-

Process Control:

-

Solvent: Toluene is preferred over neat reaction.

-

Catalyst: DMF (Dimethylformamide) acts as a Vilsmeier-Haack type catalyst, lowering the activation energy and allowing the reaction to proceed at lower temperatures (40–50°C), well below the decomposition threshold of the product [4].

-

Protocol: Safe Neutralization (Free Base Generation)

To use 2-CMP in a coupling reaction, you must generate the free base in situ. Isolating it is thermodynamically risky.

-

Biphasic System: Suspend 2-CMP·HCl in DCM or Toluene.

-

Cooling: Chill the mixture to < 5°C. Thermodynamic Justification: Reduces kinetic rate of self-alkylation.

-

Base Addition: Slowly add saturated

or cold -

Phase Separation: Rapidly separate the organic layer containing the free base.

-

Immediate Use: Transfer the cold organic layer directly to the coupling reactor containing the nucleophile. Do not store.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Link

-

ChemBK. (2024). 2-Chloromethyl Pyridine - Physico-chemical Properties. Link

- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Thermal Safety).

-

ResearchGate. (2010). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Link

-

PubChem. (2025).[2] Compound Summary: 2-Chloro-5-(chloromethyl)pyridine.[4][5] National Library of Medicine. Link

-

Cameo Chemicals. (NOAA). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE Data Sheet. Link

Sources

- 1. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 2. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

Synthesis pathways for 2,5-Dichloro-4-(chloromethyl)pyridine precursors

An In-depth Technical Guide on the Synthesis Pathways for 2,5-Dichloro-4-(chloromethyl)pyridine Precursors

Introduction

2,5-Dichloro-4-(chloromethyl)pyridine is a pivotal intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. Its trifunctional nature, featuring a dichlorinated pyridine ring and a reactive chloromethyl group, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed exploration of the synthetic pathways leading to the precursors of 2,5-dichloro-4-(chloromethyl)pyridine, with a focus on the underlying chemical principles and practical experimental methodologies. The synthesis of its immediate precursor, 2,5-dichloro-4-methylpyridine, is a key focus, as the final chlorination of the methyl group is a relatively straightforward transformation.

Synthetic Strategy Overview

The synthesis of 2,5-dichloro-4-methylpyridine can be approached through several strategic routes. A common and well-documented pathway involves the construction of a substituted pyridine ring, followed by the introduction of the chloro substituents. One such strategy begins with the nitration of a readily available aminomethylpyridine, followed by a series of transformations to install the desired chloro groups. An alternative approach could involve the direct chlorination of a suitable pyridine precursor. The final step in the synthesis of 2,5-dichloro-4-(chloromethyl)pyridine is the selective free-radical chlorination of the methyl group of 2,5-dichloro-4-methylpyridine.

Caption: Overview of a primary synthetic route to 2,5-Dichloro-4-(chloromethyl)pyridine.

Pathway 1: Synthesis via 2-Chloro-4-methyl-5-nitropyridine Intermediate

This pathway leverages the well-established chemistry of pyridine nitration and subsequent functional group manipulations to construct the target precursor.

Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine

The initial step involves the nitration of 2-amino-4-methylpyridine. This reaction typically yields a mixture of isomers, primarily 2-amino-3-nitro-4-methylpyridine and the desired 2-amino-5-nitro-4-methylpyridine. The separation of these isomers is crucial and can be achieved by fractional crystallization based on their differential solubility in acidic solutions.

Reaction Causality: The nitration of the pyridine ring is an electrophilic aromatic substitution. The amino group is a strong activating group and directs the incoming nitro group to the ortho and para positions. In the case of 2-amino-4-methylpyridine, the 3- and 5-positions are activated. The steric hindrance from the methyl group at the 4-position can influence the regioselectivity of the reaction.

Step 2: Synthesis of 2-hydroxy-4-methyl-5-nitropyridine

The separated 2-amino-5-nitro-4-methylpyridine is then converted to the corresponding hydroxypyridine derivative. This is typically achieved through a diazotization reaction followed by hydrolysis. The amino group is treated with a nitrite source, such as sodium nitrite, in an acidic medium to form a diazonium salt, which is then hydrolyzed to the hydroxy compound.[1]

Reaction Causality: The diazotization of aromatic amines is a classic and reliable method for introducing a variety of functional groups. The resulting diazonium salt is a versatile intermediate that can readily undergo nucleophilic substitution. In this case, water acts as the nucleophile to displace the diazonium group and form the hydroxyl derivative.

Step 3: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

The hydroxyl group of 2-hydroxy-4-methyl-5-nitropyridine is subsequently replaced with a chlorine atom using a suitable chlorinating agent. A common and effective method involves heating the hydroxypyridine with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance the reaction rate and yield.[1][2]

Reaction Causality: The conversion of a hydroxypyridine to a chloropyridine with POCl₃ is a standard procedure. The hydroxyl group is a poor leaving group, but it is converted into a better leaving group upon reaction with POCl₃. The chloride ion then acts as a nucleophile to displace this activated intermediate.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-5-nitropyridine from 2-hydroxy-4-methyl-5-nitropyridine[2]

-

Combine 2-hydroxy-4-methyl-5-nitropyridine (500 mg, 3.24 mmol), phosphorus oxychloride (0.5 mL), and phosphorus pentachloride (200 mg) in a reaction vessel.

-

Heat the mixture at 150°C with stirring for 2 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into ice.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water until the pH is neutral (pH 7), and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Dry the residue under vacuum to yield 2-chloro-4-methyl-5-nitropyridine.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-hydroxy-4-methyl-5-nitropyridine | 154.12 | 3.24 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | - | - |

| Phosphorus pentachloride (PCl₅) | 208.24 | - | - |

| Product | Molar Mass ( g/mol ) | Yield (%) | |

| 2-Chloro-4-methyl-5-nitropyridine | 172.57 | 86 |

Step 4: Conversion to 2,5-Dichloro-4-methylpyridine

The conversion of 2-chloro-4-methyl-5-nitropyridine to 2,5-dichloro-4-methylpyridine involves two key transformations: the reduction of the nitro group to an amino group, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation.[2]

-

Sandmeyer Reaction: The resulting 5-amino-2-chloro-4-methylpyridine can then be converted to the dichloro derivative via a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by treatment with a copper(I) chloride (CuCl) catalyst.

Sources

Methodological & Application

Application Notes and Protocols for the Selective Nucleophilic Substitution of 2,5-Dichloro-4-(chloromethyl)pyridine

Introduction

2,5-Dichloro-4-(chloromethyl)pyridine is a trifunctional heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility is particularly pronounced in the fields of drug discovery and agrochemical development, where the pyridine scaffold is a common motif in bioactive molecules. The molecule possesses three distinct electrophilic centers—a benzylic-type chloride and two aromatic chlorides—each with a unique reactivity profile. This differential reactivity allows for the controlled, regioselective introduction of a wide array of functional groups.

This technical guide provides an in-depth analysis of the factors governing the regioselectivity of nucleophilic substitution reactions on 2,5-Dichloro-4-(chloromethyl)pyridine. We present field-proven, step-by-step protocols for the selective functionalization at the C4-chloromethyl position via an Sₙ2 pathway and at the C2-chloro position via a Nucleophilic Aromatic Substitution (SₙAr) pathway.

Reactivity Analysis: A Tale of Three Electrophilic Sites

The synthetic power of 2,5-Dichloro-4-(chloromethyl)pyridine lies in the ability to selectively target one of its three chlorine atoms. The outcome of a nucleophilic attack is not random; it is dictated by the interplay between the nucleophile's properties and the reaction conditions, which in turn determine the favored mechanistic pathway.

-

The C4-Chloromethyl Group (-CH₂Cl): The Sₙ2 Hotspot The chloromethyl group is the most reactive site for nucleophilic substitution under mild conditions. As a primary, benzylic-like halide, the carbon atom is highly susceptible to a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] The transition state of this reaction is stabilized by the adjacent pyridine ring. This pathway is favored by softer, less basic nucleophiles (e.g., thiolates, secondary amines) and is typically conducted at or below room temperature. Steric hindrance around this site is minimal, further promoting the Sₙ2 mechanism.[1][3]

-

The C2-Chloro Group: The SₙAr Target The chloro-substituent at the 2-position (ortho to the ring nitrogen) is the primary site for Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom polarizes the C2-Cl bond, making the carbon atom electron-deficient and prone to attack. The key to the SₙAr mechanism is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4] Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[5] This pathway generally requires stronger, often "harder" nucleophiles (e.g., alkoxides) and more forcing conditions, such as elevated temperatures, to overcome the energy barrier of disrupting the ring's aromaticity.

-

The C5-Chloro Group: The Reluctant Participant The chloro-substituent at the 5-position (meta to the ring nitrogen) is the least reactive of the three sites. During an SₙAr attack at this position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[5] This lack of stabilization makes the intermediate significantly higher in energy, and consequently, substitution at C5 is kinetically disfavored under typical conditions.

The ability to control which site reacts is the cornerstone of using this reagent effectively, as illustrated below.

Caption: Diagram 1: Regioselectivity of Nucleophilic Attack.

Experimental Protocols & Methodologies

Safety Precautions: 2,5-Dichloro-4-(chloromethyl)pyridine is a chlorinated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations must be performed in a well-ventilated chemical fume hood. Dispose of all chemical waste according to institutional guidelines.

Protocol A: Selective Sₙ2 Substitution at the C4-Chloromethyl Position

This protocol details the reaction with thiophenol, a classic soft nucleophile, which selectively displaces the chloromethyl group. The principles are broadly applicable to other soft nucleophiles like secondary amines or carboxylates.

Objective: To synthesize 2,5-Dichloro-4-(phenylthiomethyl)pyridine.

Causality Behind Experimental Choices:

-

Nucleophile/Base System: Thiophenol is weakly acidic. A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate it to the highly nucleophilic thiophenate anion.[6] Using a stronger base like NaH is unnecessary and could promote side reactions.

-

Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the potassium cation without strongly solvating the thiophenate anion, preserving the anion's nucleophilicity.[7]

-

Temperature: The reaction is run at room temperature. The C4-CH₂Cl position is sufficiently activated that heating is not required. Higher temperatures could begin to favor the competing SₙAr pathway.

Materials and Equipment:

-

2,5-Dichloro-4-(chloromethyl)pyridine

-

Thiophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, separatory funnel

Step-by-Step Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2,5-Dichloro-4-(chloromethyl)pyridine (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.4 M.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the K₂CO₃ and other inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

| Parameter | Value/Range | Rationale |

| Nucleophiles | Thiols, Secondary Amines, Carboxylates | Soft nucleophiles favor the Sₙ2 pathway. |

| Base | K₂CO₃, Et₃N, Cs₂CO₃ | Mild base to generate the nucleophile without side reactions. |

| Solvent | CH₃CN, DMF, Acetone | Polar aprotic solvents enhance Sₙ2 reaction rates. |

| Temperature | 0 °C to Room Temperature | Sufficient for activating the reactive C4-CH₂Cl group. |

| Predicted Yield | 80-95% | This reaction is typically high-yielding and clean. |

| Caption: Table 1: Summary of Conditions for Selective Sₙ2 Substitution. |

Protocol B: Selective SₙAr at the C2-Chloro Position

This protocol describes the reaction with sodium methoxide, a strong, hard nucleophile, to achieve substitution at the C2 position of the pyridine ring.

Objective: To synthesize 5-Chloro-4-(chloromethyl)-2-methoxypyridine.

Causality Behind Experimental Choices:

-

Nucleophile/Base System: Sodium methoxide is a strong base and a hard nucleophile. Its small size and high charge density favor attack at the hard electrophilic carbon of the C2-Cl bond over the softer C4-CH₂Cl carbon.[8]

-

Solvent: The reaction is run in methanol, the conjugate acid of the nucleophile. This choice prevents trans-etherification and provides a polar protic medium that can stabilize the Meisenheimer intermediate.

-

Temperature: The reaction is heated to reflux. The increased thermal energy is required to overcome the activation barrier associated with the temporary disruption of the pyridine ring's aromaticity during the SₙAr mechanism.[8]

Materials and Equipment:

-

2,5-Dichloro-4-(chloromethyl)pyridine

-

Sodium methoxide (25 wt% solution in methanol or solid NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification equipment

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,5-Dichloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous methanol (to ~0.5 M).

-

Carefully add a solution of sodium methoxide in methanol (1.2 eq) or solid sodium methoxide to the flask.

-

Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.

-

Maintain the reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting crude material via column chromatography on silica gel to isolate the desired product.

| Parameter | Value/Range | Rationale |

| Nucleophiles | Alkoxides (MeO⁻, EtO⁻), some primary amines | Strong, hard nucleophiles favor the SₙAr pathway. |

| Base | NaH (for alcohols), NaOR | Strong base required to generate the nucleophile and drive the reaction. |

| Solvent | Corresponding Alcohol (MeOH, EtOH), DMF, Dioxane | Polar solvents that can withstand higher temperatures. |

| Temperature | 80 °C to Reflux | Elevated temperature needed to overcome the SₙAr activation barrier. |

| Predicted Yield | 60-80% | SₙAr reactions are often lower yielding than Sₙ2 on this substrate. |

| Caption: Table 2: Summary of Conditions for Selective SₙAr Substitution. |

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing the nucleophilic substitution reactions described.

Caption: Diagram 2: General Experimental Workflow.

Conclusion

2,5-Dichloro-4-(chloromethyl)pyridine is a powerful synthetic intermediate whose reactivity can be precisely controlled. By understanding the fundamental principles of Sₙ2 and SₙAr mechanisms, researchers can selectively functionalize either the C4-chloromethyl group or the C2-chloro position. The choice of nucleophile, base, solvent, and temperature are the critical levers for directing the reaction to the desired outcome. The protocols provided herein serve as a validated starting point for the synthesis of a diverse library of substituted pyridine derivatives for applications across the chemical sciences.

References

- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google P

- Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. (2010). Rasayan Journal of Chemistry.

- Pyridine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Chinese Chemical Society.

- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Baran Lab, Scripps Research.

- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). RSC Advances.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (2025). BenchChem.

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).

- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Indian Academy of Sciences.

- How can I synthesis Amine and Chlorine including fragment? (2019).

- A Comparative Guide to the SN1 and SN2 Reactivity of 1-Chloro-2,2,4-trimethylpentane. (2025). BenchChem.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.

- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes.

- Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Arom

- Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. (2011). Journal of the Iranian Chemical Society.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn.

- Thioether Formation. (n.d.). American Chemical Society.

- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.

- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.

Sources

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: Step-by-Step Synthesis of Functionalized Pyridine-Based Heterocycles via CAS 101990-69-6

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale